molecular formula C9H18N2O B3099315 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone CAS No. 1353944-09-8

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone

Cat. No. B3099315
CAS RN: 1353944-09-8
M. Wt: 170.25 g/mol
InChI Key: RGJYOABHJQLZFV-UHFFFAOYSA-N
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Description

The molecule “1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone” consists of 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It’s a complex organic compound with potential applications in various fields .


Synthesis Analysis

Piperidines, which are part of the structure of “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of “this compound” is determined by the sum of the atomic weights of each constituent element . High-quality images and the structure datafile of this molecule based on quantum chemical calculations have been prepared .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using different techniques and characterized for its structural and thermal properties. For example, Govindhan et al. (2017) used a click chemistry approach for the synthesis of a related compound and performed spectroscopic characterization and thermal stability analysis (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antibacterial and Antifungal Activities

  • Research has shown that derivatives of this compound demonstrate significant antibacterial and antifungal activities. For instance, Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, noting their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Wound-Healing Potential

Neuroprotective Agent

Antileukemic Activity

Antimicrobial Evaluation

  • The synthesis of chalcones containing piperazine or other moieties and their evaluation for antimicrobial activity has been a focus area. Tomar, Bhattacharjee, Kamaluddin, & Kumar (2007) synthesized new chalcone series with antimicrobial properties (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone”, is an important task of modern organic chemistry . This molecule could potentially have diverse applications, making it a valuable tool for innovation and discovery.

properties

IUPAC Name

1-[4-(methylaminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-5-3-9(4-6-11)7-10-2/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYOABHJQLZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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